Technical Guide: Physicochemical Properties of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Technical Guide: Physicochemical Properties of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Disclaimer: Extensive searches for "Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate" in chemical databases and scientific literature have not yielded specific experimental data on its physicochemical properties, synthesis, or biological activity. This suggests that this particular isomer may be a novel compound or is not yet well-documented in publicly accessible resources.
This guide will instead provide available information on a closely related structural isomer, Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate , to offer a point of reference for researchers. Furthermore, it will outline general experimental protocols and a logical workflow for the characterization of such spirocyclic compounds.
Physicochemical Properties of the Structural Isomer: Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
While data for the requested 2-oxa-5-aza isomer is unavailable, some spectroscopic information has been reported for the 5-oxa-2-aza isomer. It is crucial to note that the interchange of the oxygen and nitrogen positions within the spirocyclic core will significantly influence the molecule's chemical and physical properties.
Table 1: Spectroscopic Data for Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
| Property | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ = 7.84 (dd, J = 5.4, 3.1 Hz, 2H), 7.75 (dd, J = 5.4, 3.1 Hz, 2H), 4.47 – 4.34 (m, 1H), 4.01 (d, J = 8.2 Hz, 2H), 3.88 (d, J = 8.2 Hz, 2H), 2.70 (t, J = 7.1 Hz, 2H), 2.15 (p, J = 7.1 Hz, 2H) |
| Purity (as reported) | 90% |
Source: The provided ¹H NMR data is for a compound identified as tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate in a supplementary information document. The context of the aromatic signals (7.75-7.84 ppm) suggests this molecule may be a derivative or that the assignment corresponds to a different structure. Researchers should use this data with caution.
General Experimental Protocols for Physicochemical Characterization
For a novel compound like Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, the following experimental protocols would be essential for its characterization.
Synthesis and Purification
The synthesis of the 2-oxa-5-azaspiro[3.4]octane core would likely involve a multi-step sequence. Based on related literature for similar spirocycles, a potential synthetic approach could involve the annulation of a pre-functionalized azetidine ring with a suitable cyclopentane precursor.
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis and purification of the target compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the proton environment of the molecule. Expected signals would include a singlet around 1.4-1.5 ppm for the tert-butyl group, and a series of multiplets for the methylene protons on the azetidine and oxetane rings. The chemical shifts and coupling constants would be critical for confirming the connectivity.
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¹³C NMR: To identify the number and type of carbon atoms. Key signals would include the quaternary spiro-carbon, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group and the heterocyclic rings.
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2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition. The expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) would be a primary indicator of successful synthesis. Fragmentation patterns can also provide structural information.
Physical Properties Determination
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Melting Point: Determined using a standard melting point apparatus to assess purity and identify the compound.
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Boiling Point: Can be determined under reduced pressure for liquid compounds to prevent decomposition.
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Solubility: Assessed in a range of solvents (e.g., water, methanol, dichloromethane, hexane) to understand its polarity and suitability for various applications.
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pKa: Potentiometric titration would be used to determine the acidity or basicity of any ionizable groups.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound such as Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate.
Caption: A logical workflow for the characterization of a novel chemical entity.
Biological Activity and Signaling Pathways
Due to the absence of any published biological data for Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, it is not possible to create diagrams of relevant signaling pathways or experimental workflows related to its biological effects. The biological activity of spirocyclic scaffolds can be diverse, and any investigation would need to begin with broad initial screening against various biological targets.
